myo-Inositol,hexaacetate

Glycobiology Analytical Chemistry Carbohydrate Chemistry

Researchers requiring a reliable derivatization standard for myo-inositol quantification face challenges with stereochemical ambiguity and water solubility of the parent compound. This fully acetylated derivative solves these issues. - GC-MS Standard: Forms a unique m/z 373 fragment ion for sensitive, interference-free SIM in plasma and CSF. - Structural Reference: Definitive ¹H-NMR and solved crystal structure (chair conformation with five equatorial and one axial acetate) serve as gold-standard conformational references. - Synthetic Intermediate: Enables streamlined D-chiro-inositol synthesis via patented purification and deacetylation, minimizing final product purification steps.

Molecular Formula C18H24O12
Molecular Weight 432.4 g/mol
CAS No. 1254-38-2
Cat. No. B043836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemyo-Inositol,hexaacetate
CAS1254-38-2
Synonymsmyo-Inositol 1,2,3,4,5,6-Hexaacetate;  1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol;  Hexa-O-acetyl-myo-inositol;  Hexakis-O-acetyl-myo-inositol;  Mesoinositol Hexaacetate;  _x000B_
Molecular FormulaC18H24O12
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3
InChIKeySQUHHTBVTRBESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexane-1,2,3,4,5,6-hexayl Hexaacetate: Technical Specifications & Procurement


Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate (CAS 1254-38-2), systematically known as 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol or myo-inositol hexaacetate, is a fully acetylated derivative of myo-inositol with the molecular formula C18H24O12 and a molecular weight of 432.38 g/mol . This compound is characterized by its crystalline solid form, a melting point range of 214-215 °C, and a density of 1.31±0.1 g/cm³ . Its established role as a chemical intermediate and analytical standard in glycobiology and synthetic chemistry stems from its defined stereochemistry, with the cyclohexane ring adopting a chair conformation featuring five equatorial acetate groups and one axial group bonded to C(2) [1].

Cyclohexane-1,2,3,4,5,6-hexayl Hexaacetate vs. Other Inositol Derivatives


Inositol-based compounds encompass a broad class of stereoisomers and derivatives with highly variable physicochemical and functional properties. The full acetylation of myo-inositol to form cyclohexane-1,2,3,4,5,6-hexayl hexaacetate fundamentally alters its solubility profile, rendering it water-insoluble but soluble in organic solvents like dichloromethane and ethyl acetate [1]. This contrasts sharply with the high water solubility of parent myo-inositol (estimated at 1e+006 mg/L) [2]. Consequently, substitution with other inositol stereoisomers (e.g., D-chiro-, scyllo-, or epi-inositol) or with partially acetylated derivatives is not functionally equivalent. Such substitutions compromise the integrity of assays reliant on the specific chromatographic behavior of this hexaacetate derivative [3], the structural precision required in synthetic pathways as a protected intermediate [4], or the reproducible use of this compound as an established analytical reference standard [5].

Cyclohexane-1,2,3,4,5,6-hexayl Hexaacetate: Evidence in Analytical & Synthetic Workflows


GC-MS Retention Time for Rare Sugar Differentiation

Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate serves as a definitive chromatographic benchmark for the GC-MS analysis of rare sugars. In a 2025 study, its retention time was used as a reference value to report the relative retention times (RRTs) of a suite of partially O-methylated alditol acetate standards derived from allose, altrose, gulose, and talose on both low and high polarity GC columns [1]. This application relies on the unique, reproducible retention profile of the fully acetylated myo-inositol scaffold, which is distinct from that of other inositol stereoisomers or partially acetylated derivatives, enabling its specific use as an internal standard in complex carbohydrate mixtures [2].

Glycobiology Analytical Chemistry Carbohydrate Chemistry

Purity and Stability as a Synthetic Intermediate

As a key intermediate, cyclohexane-1,2,3,4,5,6-hexayl hexaacetate is offered with a specified minimum purity of 95% . This purity level is critical for downstream synthetic steps, particularly in the preparation of enantiopure inositol derivatives where the presence of isomers or partially acetylated impurities could compromise stereochemical outcomes. For instance, in the improved production method for D-chiro-inositol, the formation of a purified hexa-acetate intermediate is a crucial step that allows for the subsequent deacetylation and crystallization of the final product in a significantly pure form, minimizing further purification [1]. The compound's stability is defined, with a recommended long-term storage at -20°C to maintain integrity, and a limited shelf life of 1 month for stock solutions stored at this temperature .

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

1H-NMR and X-Ray for Structure Confirmation

The definitive 3D structure of cyclohexane-1,2,3,4,5,6-hexayl hexaacetate has been resolved by single-crystal X-ray diffraction, confirming a monoclinic crystal system (space group Cc) with unit cell dimensions a = 8.996 Å, b = 20.890 Å, c = 11.872 Å, and β = 101.11°, yielding a calculated density of 1.312 g/cm³ [1]. This level of structural certainty is not uniformly available across all inositol derivatives. Furthermore, its 1H-NMR spectrum serves as a definitive reference in natural product chemistry. In one study, the stereoconfiguration of sequoyitol pentaacetate was unambiguously established by direct comparison of its 1H-NMR spectrum with that of myo-inositol hexaacetate [2]. The distinct proton resonance pattern of the hexaacetate derivative is a direct consequence of its specific chair conformation with five equatorial and one axial acetate group [3].

Structural Biology Medicinal Chemistry Spectroscopy

Chemical Ionization MS for Bioanalytical Detection

For the sensitive and specific quantification of myo-inositol in biological matrices, derivatization to its hexaacetate form is a validated analytical strategy. A capillary GC-MS method demonstrated that this derivative generates a highly abundant fragment ion at m/z 373 under chemical ionization (CI) conditions using acetonitrile reagent gas [1]. This specific ion, along with the analogous ion at m/z 379 from a hexadeuterated internal standard, is used for selected ion monitoring (SIM), providing a robust and reproducible assay for myo-inositol in challenging matrices like cerebrospinal fluid (CSF) and plasma [1].

Bioanalysis Clinical Chemistry Mass Spectrometry

In Vivo Growth Promotion vs. Free Inositol

In a study evaluating the nutritional impact of inositol derivatives, rats fed a diet containing cyclohexane-1,2,3,4,5,6-hexayl hexaacetate in place of free myo-inositol exhibited a similar promotion of growth [1]. This finding suggests that the O-substituted hexaacetate derivative can be utilized in vivo, potentially serving as a prodrug or a metabolically available form of inositol. This functional equivalence in a whole-animal model provides a basis for using the derivative in place of free inositol in certain experimental contexts.

Nutritional Biochemistry In Vivo Pharmacology Animal Studies

Cyclohexane-1,2,3,4,5,6-hexayl Hexaacetate: Validated Applications


Quantitative myo-Inositol Analysis via GC-MS

Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate is the preferred analytical standard and derivatization target for the quantitative determination of myo-inositol in complex biological matrices. The validated GC-MS method relies on the formation of this specific derivative to generate a unique and highly abundant m/z 373 fragment ion, enabling sensitive and interference-free selected ion monitoring (SIM) in plasma and cerebrospinal fluid [1].

NMR and X-Ray Crystallography for Inositol Derivatives

This compound serves as a crucial reference material for the structural characterization of newly synthesized or isolated inositol derivatives. Its definitive 1H-NMR spectrum is used for stereochemical comparisons [2], while its solved crystal structure provides a gold-standard conformational reference (chair conformation with defined axial/equatorial substituents) for interpreting the solid-state structures of related compounds [3].

Synthesis of Enantiopure Inositols (D-chiro-Inositol)

In process chemistry, cyclohexane-1,2,3,4,5,6-hexayl hexaacetate functions as a key intermediate. Patented methods utilize the formation and purification of this hexa-acetate intermediate from starting materials like kasugamycin. Its subsequent deacetylation allows for the direct crystallization of the target D-chiro-inositol in high purity, streamlining the overall manufacturing process by minimizing final product purification steps [4].

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